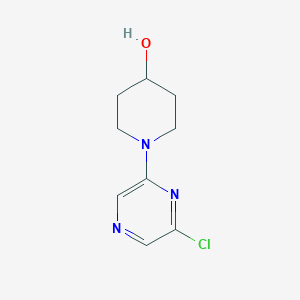

1-(6-Chloropyrazin-2-yl)piperidin-4-ol

Description

1-(6-Chloropyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 6-position and a piperidin-4-ol moiety. For example, structurally related compounds, such as 1-[6-(2-chlorophenyl)-3-pyridazinyl]piperidin-4-ol, have demonstrated anticonvulsant activity in preclinical studies .

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCXGHYHTDDCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-ol typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperidine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyrazin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1-(6-Chloro-2-pyrazinyl)-4-piperidinone.

Reduction: Formation of 1-(6-Chloro-2-pyrazinyl)-4-piperidine.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with diverse functionalities.

- Antimicrobial Properties : Research indicates that 1-(6-Chloropyrazin-2-yl)piperidin-4-ol exhibits antimicrobial activity against various pathogens. Its efficacy is being explored in treating infections caused by bacteria and fungi.

- Anticancer Potential : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. It interacts with cellular pathways, such as inhibiting the MAPK/ERK signaling pathway, which is crucial for cell growth and survival .

Pharmaceutical Development

- Drug Candidate : The compound is being explored as a potential pharmaceutical agent for treating diseases, particularly those related to microbial infections and cancer. Its interaction with cytochrome P450 enzymes suggests it may play a role in drug metabolism, impacting therapeutic efficacy and safety profiles .

Industrial Applications

- Material Development : In industrial contexts, this compound is utilized in developing new materials and chemical processes, enhancing efficiency and product performance in various applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against pathogens affecting tomato plants. The synthesized compounds were tested using an inoculation technique against standard bacterial strains, demonstrating promising results that warrant further investigation into their agricultural applications .

Case Study 2: Anticancer Research

Research focused on the compound's ability to modulate apoptosis-related gene expression in hematological cancer cell lines showed that certain derivatives significantly reduced cell viability while promoting the expression of pro-apoptotic genes like p53 and Bax. Molecular docking studies confirmed effective binding interactions with key proteins involved in cancer progression .

Biochemical Interactions

The biochemical interactions of this compound are profound. It has been observed to influence various cellular processes by modulating signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has shown potential in inhibiting specific enzymes critical for drug metabolism, which could impact its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyridazine Cores

1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS: 7145-60-0)

- Structural Difference : Replaces the pyrazine core with pyridazine.

- Impact : Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrazine. This compound shares a similarity score of 0.90 with the target molecule, indicating high structural overlap .

- Applications : Likely explored for CNS targets due to piperidine’s role in blood-brain barrier (BBB) penetration.

- Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Structural Difference: Pyrimidine core with a 6-fluoroindole substituent. Pharmacokinetics: Exhibits superior CNS MPO (Central Nervous System Multiparameter Optimization) and BBB scores compared to CBD-2115, suggesting enhanced brain penetrance . Activity: Potential use in neurodegenerative diseases due to fluorinated indole’s bioavailability.

Piperidin-4-ol Derivatives with Variable Substituents

RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)

- Structural Difference : Incorporates a lipophilic 4-octylphenethyl group.

- Activity : Selective sphingosine kinase 1 (SK1) inhibitor with 15-fold selectivity over SK2. The extended alkyl chain enhances membrane permeability but may reduce solubility .

- Key Insight : Small structural changes (e.g., 4-hydroxy vs. 3-hydroxy piperidine in RB-019) drastically alter selectivity, emphasizing the importance of substituent positioning .

- 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol Structural Difference: Methyl group at the 4-position of piperidine. Molecular weight (227.69 g/mol) and logP may favor oral bioavailability .

Compounds with Modified Heterocyclic Linkages

- 1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-ol

Comparative Data Table

Research Findings and Insights

Structural-Activity Relationships (SAR) :

- Chlorine Position : Chlorine at the 6-position on pyrazine/pyridazine enhances electrophilic interactions with target proteins .

- Piperidine Substitution : Hydroxyl groups improve solubility, while alkyl chains (e.g., octylphenethyl in RB-005) enhance membrane permeability but may reduce aqueous solubility .

- Core Heterocycle : Pyrimidine and pyridazine cores offer distinct electronic profiles, influencing binding to enzymes like SK1 or neurotransmitter receptors .

- Contradictions and Gaps: While RB-005 exhibits high SK1 selectivity, its potency is lower than non-selective analogues, suggesting a trade-off between selectivity and efficacy . Despite structural similarity to Z3777013540, the target compound lacks reported CNS MPO/BBB data, necessitating further pharmacokinetic studies.

Biological Activity

1-(6-Chloropyrazin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a chloropyrazine moiety. Its molecular formula is , with a molecular weight of approximately 241.68 g/mol. The unique structural characteristics contribute to its biological activity, particularly as an enzyme inhibitor and potential therapeutic agent.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar piperidine structures have shown antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that piperidine derivatives can inhibit tumor growth and metastasis through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition is relevant for developing treatments for conditions such as erectile dysfunction and pulmonary hypertension.

- Antimicrobial Activity : Similar piperidine derivatives have displayed antimicrobial properties against a variety of bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : The reaction between 6-chloropyrazin-2-carboxaldehyde and piperidin-4-one under acidic conditions can yield the desired product.

- Substitution Reactions : Chlorination followed by nucleophilic substitution reactions on the piperidine ring can also facilitate the formation of this compound.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various piperidine derivatives, including this compound, on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in breast cancer cells, with an IC50 value comparable to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited phosphodiesterase activity, leading to increased intracellular cAMP levels. This effect is crucial for potential applications in treating cardiovascular diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with chloropyrazine | Anticancer, enzyme inhibition |

| 1-(3-Chloropyrazin-2-yl)piperidin-4-ol | Similar structure with different chlorine position | Antimicrobial, anticancer |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | Contains pyridazine ring | Potential neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.